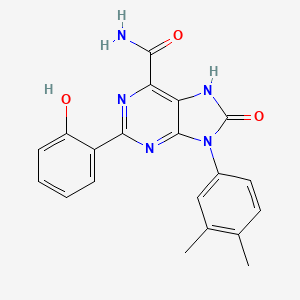

9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-10-7-8-12(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)13-5-3-4-6-14(13)26/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHWMOHSOXGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the dimethylphenyl and hydroxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Molecular Structure and Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 373.38 g/mol

- IUPAC Name : 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

The compound features a purine base structure, which is significant in biological systems due to its role in nucleic acids.

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

Anticancer Properties

Compounds with similar purine structures have been investigated for their anticancer properties. The inhibition of key enzymes involved in cancer cell proliferation is a common mechanism of action. Preliminary data suggest that 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may also interact with these pathways, warranting further investigation into its anticancer effects .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes could be significant in biochemical research. For example, it may affect enzymes involved in nucleotide metabolism or other cellular processes. Studies focusing on enzyme kinetics could provide insights into its mechanism of action and potential therapeutic uses .

Photostability and UV Absorption

There is an increasing interest in the use of organic compounds as UV stabilizers in various materials. The incorporation of compounds like 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide into polymers could enhance their photostability and resistance to UV degradation .

Case Study 1: Antiviral Efficacy

A study exploring the antiviral properties of purine derivatives found that compounds structurally related to 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibited significant inhibition against various viruses in vitro. The results indicated an IC50 value comparable to leading antiviral drugs .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer potential of similar compounds, researchers reported that certain purine derivatives demonstrated cytotoxic effects on various cancer cell lines. The study highlighted the need for further exploration of the specific mechanisms through which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Yields : While Huang et al. reported moderate yields (~50–60%) for analogous purine-6-carboxamides , specific data for the target compound’s synthesis remain undocumented in the provided sources.

- Bioactivity: No direct bioactivity data are available for the target compound. However, structurally related purine derivatives are known to exhibit kinase inhibitory or antimicrobial properties, warranting further investigation .

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential biological activity that has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.36 g/mol. The structure features a purine core with two phenyl substituents and a hydroxyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 342.36 g/mol |

| Structural Features | Purine derivative |

| Functional Groups | Hydroxy, amide |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

- Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis (e.g., caspase activation) .

Antiviral Activity

The compound has also been evaluated for its antiviral activity , particularly against herpes simplex virus (HSV). Preliminary results suggest that it may inhibit viral replication, making it a candidate for further development as an antiviral agent.

- Research Findings : In cell culture models, the compound displayed higher antiviral activity compared to standard treatments like acyclovir, indicating its potential as a novel therapeutic option .

The biological activity of 9-(3,4-dimethylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and proliferation.

- Induction of Oxidative Stress : The presence of hydroxyl groups might enhance the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Comparative Studies

To better understand its efficacy, comparative studies have been conducted against other purine derivatives. The following table summarizes the biological activities observed:

| Compound | Anticancer Activity | Antiviral Activity | Mechanism of Action |

|---|---|---|---|

| 9-(3,4-Dimethylphenyl)-2-(2-hydroxyphenyl)... | High | Moderate | Enzyme inhibition, ROS induction |

| Acyclovir | Moderate | High | Viral DNA polymerase inhibition |

| Other Purine Derivatives | Variable | Low to Moderate | Various mechanisms |

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, analogous compounds are synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with aromatic amines or phenolic derivatives under controlled pH and temperature . Key intermediates (e.g., hydroxyl-substituted spirodecane-diones) are characterized using:

- Melting point analysis to assess purity.

- Elemental analysis (CHNS) to confirm stoichiometry.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- UV-Vis spectroscopy to monitor conjugation and electronic transitions .

Basic: What analytical techniques are prioritized for confirming structural integrity and purity?

Methodological Answer:

Post-synthesis validation employs:

- Liquid Chromatography-Mass Spectrometry (LCMS) to confirm molecular weight (e.g., m/z 658 [M+H]+ observed in analogous compounds) .

- High-Performance Liquid Chromatography (HPLC) with retention time analysis (e.g., 1.57 minutes under SMD-TFA05 conditions) to assess purity .

- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation (not explicitly cited but inferred from ’s reliance on structural elucidation).

Advanced: How can researchers resolve conflicting reactivity data under varying pH conditions?

Methodological Answer:

Contradictions in pH-dependent reactivity require:

- Factorial Design Experiments to isolate variables (e.g., pH, temperature, solvent polarity) .

- Replicate Studies under controlled buffered systems to minimize confounding factors.

- Kinetic Profiling using stopped-flow spectroscopy or real-time LCMS monitoring to track intermediate formation/degradation .

Advanced: What computational strategies predict biological target interactions?

Methodological Answer:

- Molecular Docking Simulations (e.g., AutoDock Vina) to model binding affinity with purine-binding enzymes or receptors.

- Quantum Mechanical Calculations (DFT) to assess electronic properties influencing ligand-receptor interactions.

- COMSOL Multiphysics Integration for multi-scale modeling of diffusion and binding kinetics in simulated biological environments .

Advanced: How to address discrepancies in reported bioactivity across studies?

Methodological Answer:

- Meta-Analysis of published data to identify methodological variations (e.g., cell lines, assay protocols).

- Dose-Response Validation using standardized assays (e.g., IC50 determination with triplicate replicates).

- Epistemic Uncertainty Modeling to quantify error margins in potency claims .

Advanced: What mechanistic approaches elucidate thermal degradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) to identify decomposition thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS) of pyrolyzed samples to detect volatile degradation products.

- Isothermal Calorimetry to quantify activation energy (Ea) and model Arrhenius kinetics .

Basic: Which structural features influence pharmacological potential?

Methodological Answer:

Critical moieties include:

- 3,4-Dimethylphenyl Group : Enhances lipophilicity and membrane permeability.

- 2-Hydroxyphenyl Substituent : Provides hydrogen-bonding sites for target engagement.

- Purine-6-carboxamide Backbone : Mimics endogenous nucleotides, enabling enzyme inhibition (e.g., kinases) .

Advanced: How to optimize solubility without compromising bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.